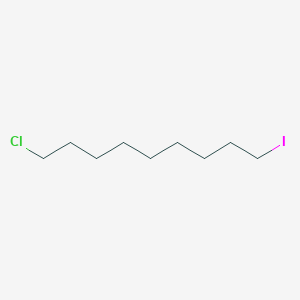

1-Chloro-9-iodononane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-9-iodononane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClI/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUDHXVIWDEUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604308 | |

| Record name | 1-Chloro-9-iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29215-49-4 | |

| Record name | 1-Chloro-9-iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-9-iodononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 9 Iodononane

Established Reaction Pathways for Asymmetrically Dihaloalkane Synthesis

The classical synthesis of asymmetrically dihalogenated alkanes like 1-chloro-9-iodononane often relies on robust and well-understood reactions that manipulate bifunctional starting materials. Common precursors include diols, which can be converted into the desired dihalides through sequential halogenation steps.

Halogen Exchange Reactions for Selective Iodination

One of the most effective and widely used methods for synthesizing alkyl iodides is the Finkelstein reaction. wikipedia.orgchemistrylearner.com This nucleophilic bimolecular substitution (SN2) reaction involves the exchange of a halogen atom (typically chloride or bromide) for an iodide. byjus.comtestbook.com The synthesis of this compound via this pathway can be envisioned starting from 1,9-dichlorononane (B1294622).

The core principle of the Finkelstein reaction's success is Le Chatelier's Principle. sioc-journal.cn The reaction is an equilibrium process; however, it can be driven to completion by exploiting the differential solubility of the halide salts involved. wikipedia.org When 1,9-dichlorononane is treated with a solution of sodium iodide (NaI) in acetone (B3395972), a halogen exchange occurs. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) is not and precipitates out of the solution. byjus.com This removal of a product from the reaction mixture shifts the equilibrium towards the formation of the iodo-substituted product.

By carefully controlling the stoichiometry of the reagents, it is possible to achieve a selective mono-substitution, yielding the desired this compound. The primary alkyl chlorides are well-suited for this SN2 reaction. byjus.com

Table 1: Comparison of Precursors for Finkelstein Reaction

| Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|

| 1,9-Dichlorononane | NaI, Acetone | Selective Cl to I exchange | wikipedia.org, byjus.com |

| 1-Bromo-9-chlorononane | NaI, Acetone | Selective Br to I exchange | wikipedia.org, byjus.com |

This table illustrates potential starting materials for synthesizing this compound via a Finkelstein-type reaction.

Iodination Strategies for Alkane Functionalization

An alternative established route involves starting with a precursor that already contains one of the halogens and a functional group that can be converted to the other. A highly practical starting material is 9-chloro-1-nonanol (B1587087) google.com, which can be synthesized from 1,9-nonanediol (B147092). chemsrc.com

The hydroxyl group of 9-chloro-1-nonanol can be converted into an iodide. A standard method for this transformation is reaction with a mixture of sodium or potassium iodide and concentrated phosphoric(V) acid (H₃PO₄). chemguide.co.uk This mixture generates hydrogen iodide (HI) in situ, which then reacts with the primary alcohol via an SN2 mechanism to form the C-I bond. Phosphoric(V) acid is preferred over sulfuric acid because the latter can oxidize iodide ions to iodine, reducing the yield of the desired hydrogen iodide. chemguide.co.uk This pathway avoids starting with a dihalide and instead relies on the selective conversion of an alcohol.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include the exploration of sophisticated catalytic systems and the application of green chemistry principles.

Exploration of Catalytic Systems for Regioselective Halogenation

Achieving regioselectivity in the halogenation of a long, flexible alkane chain is a significant challenge. Modern catalysis offers solutions to direct reactions to a specific position on a molecule, which is crucial for efficiently creating asymmetrical products. frontiersin.org, nih.gov

One novel strategy involves the boron-catalyzed regioselective deoxygenation of terminal 1,2-diols. lookchem.com While not a direct halogenation, this method allows for the creation of a specific secondary alcohol from a diol, which could then be halogenated. For instance, a catalyst could selectively protect one alcohol in 1,9-nonanediol or facilitate a reaction at one end, which is then converted to a halide.

More directly, catalytic systems have been developed for the regioselective opening of epoxides to form halohydrins. researchgate.net, nih.gov A synthetic sequence could begin with the epoxidation of non-1-ene, followed by a regioselective opening with a chloride source, and subsequent conversion of the resulting alcohol at the other end of the chain to an iodide.

Catalytic asymmetric synthesis has also emerged as a powerful tool for creating specific stereoisomers, which could be applied to precursors of this compound to control stereochemistry if chiral centers were present or introduced. acs.org, sioc-journal.cn, rsc.org

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org, rsc.org These principles can be applied to the synthesis of this compound to make it more sustainable and efficient. ijrpr.com

Key principles include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Addition reactions are ideal, while substitution and elimination reactions are less so. The synthesis from 9-chloro-1-nonanol has better atom economy than pathways requiring protecting groups.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org Recent research has shown that commercially available alumina (B75360) can catalyze halogen exchange reactions between long-chain alkyl halides, potentially reducing the need for solvents and additives. acs.org, csic.es

Safer Solvents and Auxiliaries: The classic Finkelstein reaction uses acetone, which is a relatively green solvent. However, avoiding solvents altogether, as in the alumina-catalyzed method, is preferable. acs.org

Reduction of Derivatives: Avoiding the use of protecting groups or temporary modifications simplifies synthesis and reduces waste. acs.org A direct, selective halogenation of a C-H bond at one end of a nonane (B91170) derivative would be an ideal, though challenging, green approach.

Table 2: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Reference |

|---|---|---|

| Atom Economy | Prefer pathways with high incorporation of reactant atoms (e.g., direct addition or efficient substitutions). | acs.org |

| Catalysis | Use of catalytic amounts of alumina for halogen exchange instead of stoichiometric reagents. | acs.org, csic.es |

| Safer Solvents | Utilizing aqueous conditions or solvent-free reactions to replace volatile organic compounds (VOCs). | kahedu.edu.in |

| Energy Efficiency | Employing methods like ultrasound-mediated synthesis which can accelerate reactions at lower temperatures. |

| Reduce Derivatives | Designing routes that avoid protecting groups, such as direct conversion of 1,9-nonanediol. | rsc.org |

This table outlines how green chemistry principles can be applied to the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product, which in turn reduces waste and lowers costs. For the synthesis of this compound, several factors can be fine-tuned.

In the Finkelstein reaction, the choice of solvent is paramount. Acetone is effective because of the high solubility of NaI and the poor solubility of NaCl and NaBr, which drives the reaction forward. wikipedia.org Other polar aprotic solvents like dimethylformamide (DMF) can also be used, but may be less "green." wikipedia.org The reaction temperature can be adjusted; gentle reflux is often sufficient to achieve a reasonable reaction rate without promoting side reactions. Using a large excess of the iodide salt can also help push the equilibrium towards the product. wikipedia.org

For catalytic reactions, optimization involves screening different catalysts, ligands, and reaction conditions. For instance, in phase-transfer catalyzed (PTC) halogen exchange, the choice and concentration of the catalyst (e.g., lipophilic quaternary onium salts) and the amount of acid used can dramatically influence the reaction rate and final yield.

Table 3: Parameter Optimization for a Hypothetical Finkelstein Synthesis of this compound

| Parameter | Variation | Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Solvent | Acetone vs. DMF | Acetone often preferred for purity. | Differential solubility of NaCl/NaBr in acetone drives the reaction. wikipedia.org |

| Temperature | Room Temp vs. Reflux (56°C) | Reflux increases reaction rate. | Provides activation energy for the SN2 reaction. |

| NaI Equivalents | 1.1 eq. vs. 3.0 eq. | Higher equivalents increase yield. | Mass action pushes equilibrium towards the product. wikipedia.org |

| Reaction Time | 4h vs. 24h | Longer time increases conversion. | Allows the equilibrium to be fully established and precipitation to complete. |

| Catalyst (PTC) | None vs. Aliquat 336 | PTC can enable reaction in aqueous systems. | The catalyst facilitates the transfer of the halide anion between phases. |

This table presents a theoretical optimization study for the synthesis of this compound based on established principles for the Finkelstein reaction.

Reactivity and Mechanistic Investigations of 1 Chloro 9 Iodononane

Nucleophilic Substitution Pathways (SN1/SN2) at Halogenated Centers

The reactivity of 1-chloro-9-iodononane in nucleophilic substitution reactions is dictated by the nature of the substrate and the reaction conditions. As a difunctionalized alkane with primary halides at both ends of a nonane (B91170) chain, its reaction pathways are primarily governed by the principles of SN2 reactions, which are favored at sterically unhindered primary carbons. masterorganicchemistry.comlibretexts.org The S_N1 mechanism, which proceeds through a high-energy primary carbocation, is generally not favored for primary alkyl halides. reddit.comchemguide.co.uk

The key factors influencing these reactions include the identity of the nucleophile, the solvent, and the significant difference in the leaving group ability of the two halogen atoms present in the molecule. libretexts.orgyoutube.com

A defining feature of this compound's reactivity is the substantial difference between the chlorine and iodine substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the iodide ion a vastly superior leaving group compared to the chloride ion. Consequently, nucleophilic attack occurs with high selectivity at the C-9 position, the carbon atom bonded to iodine. cymitquimica.comrsc.org

This selective reactivity is demonstrated in various synthetic applications. For instance, when this compound is treated with a nucleophile like the lithium salt of 1-octyne, the substitution exclusively occurs at the iodinated carbon to yield 17-chloro-7-heptadecyne, leaving the chloro group intact. chemicalbook.com Similarly, its reaction with 1-sodio-1,5-octadiyne in liquid ammonia (B1221849) results in coupling at the C-9 position. researchgate.net This predictable selectivity makes this compound a valuable bifunctional building block in organic synthesis, allowing for sequential functionalization at its two ends.

| Reaction Condition | Nucleophile | Product | Observation | Reference |

| Ambient temperature, HMPA | Lithium, 1-octyn-1-yl- | 7-Heptadecyne, 17-chloro- | Selective substitution at the C-I bond. | chemicalbook.com |

| Liquid ammonia | 1-sodio-1,5-octadiyne | 1-chloro-10,14-octadecadiyne | Selective coupling at the C-I bond. | researchgate.net |

Nucleophilic substitution at the primary carbon centers of this compound proceeds via the S_N2 mechanism. A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center. This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. reddit.comchemguide.co.uk

Comparative Reactivity and Selectivity of Chlorine and Iodine Moieties

Organometallic Reactions and Cross-Coupling Methodologies

The differential reactivity of the C-I and C-Cl bonds in this compound is particularly advantageous in the field of organometallic chemistry.

The formation of Grignard reagents involves the reaction of an organohalide with magnesium metal. wikipedia.orgsigmaaldrich.com For this compound, the much greater reactivity of the alkyl iodide functionality allows for the selective formation of the Grignard reagent at the C-9 position. The reaction is typically performed in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com

Reaction: Cl-(CH₂)₉-I + Mg → Cl-(CH₂)₉-MgI

The resulting organometallic compound, 9-chlorononylmagnesium iodide, is a bifunctional reagent. It possesses a nucleophilic carbon at one end (part of the C-Mg bond) and an electrophilic carbon at the other (the C-Cl bond). This allows it to be used in syntheses where the Grignard functionality reacts first, leaving the chloride available for subsequent transformations, such as a later nucleophilic substitution or another cross-coupling reaction. google.comgoogle.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. acs.orgeie.gr These reactions, such as the Suzuki, Negishi, and Kumada couplings, typically involve an oxidative addition step where the alkyl halide adds to a low-valent metal center (e.g., Pd(0) or Ni(0)). princeton.edunih.gov

The rate of oxidative addition is highly dependent on the nature of the halogen. For alkyl halides, the reactivity order is I > Br > Cl. This trend is exploited when this compound is used as a substrate. The C-I bond undergoes oxidative addition to the metal catalyst much more readily than the C-Cl bond. acs.orgnih.gov This allows for highly selective cross-coupling reactions at the C-9 position. For example, in a palladium- or iron-catalyzed coupling with an organometallic reagent (like an organozinc or organoboron compound), the coupling will occur exclusively at the iodinated terminus. rsc.orgepfl.ch

| Coupling Reaction | Catalyst Type | Reactive Site | Mechanistic Step | Reference |

| Suzuki Coupling | Palladium (Pd) | C-I bond | Oxidative addition of C-I to Pd(0) | princeton.edu |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | C-I bond | Oxidative addition of C-I to the catalyst | acs.orgnih.gov |

| Kumada Coupling | Palladium (Pd) or Nickel (Ni) | C-I bond | Oxidative addition of C-I to the catalyst | princeton.edu |

| Iron-catalyzed Coupling | Iron (Fe) | C-I bond | Oxidative addition of C-I to the catalyst | rsc.org |

This selective reactivity enables the synthesis of long-chain molecules with a terminal chloro group, which remains available for further functionalization.

Formation and Application of Grignard Reagents and Related Organometallics

Mechanistic Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for haloalkanes like this compound heavily relies on kinetic data and spectroscopic analysis of reactants, intermediates, and products. These studies provide insights into the reaction pathways, the nature of transition states, and the factors influencing reaction rates.

Kinetic Studies:

Kinetic studies measure how the rate of a reaction changes with the concentration of reactants. For this compound, which is a primary haloalkane at both ends, nucleophilic substitution reactions are expected to proceed predominantly through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

The rate of an SN2 reaction is dependent on the concentration of both the haloalkane and the nucleophile, leading to a second-order rate law:

Rate = k[this compound][Nucleophile]

Due to the significant difference in the leaving group ability of iodide (I⁻) and chloride (Cl⁻) ions, with iodide being a much better leaving group, nucleophilic substitution will overwhelmingly occur at the C-I bond. The C-I bond is weaker than the C-Cl bond, leading to a lower activation energy for its cleavage.

A hypothetical kinetic experiment could involve reacting this compound with a nucleophile, such as sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), and monitoring the disappearance of the reactant or the appearance of the product over time. The results would be expected to show a second-order rate constant, consistent with an SN2 mechanism.

Illustrative Kinetic Data for a Hypothetical SN2 Reaction:

The following table illustrates hypothetical kinetic data for the reaction of this compound with sodium azide at 25°C in DMF.

| Experiment | [this compound] (M) | [NaN₃] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

From this illustrative data, doubling the concentration of either reactant doubles the initial rate, which is characteristic of a second-order reaction. The rate constant (k) could be calculated from any of the experiments. For example, from experiment 1:

k = Rate / ([this compound][NaN₃]) = 1.0 x 10⁻⁵ M/s / (0.1 M * 0.1 M) = 1.0 x 10⁻³ M⁻¹s⁻¹

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying the products of a reaction and, in some cases, for detecting transient intermediates, thus providing direct evidence for a proposed mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for characterizing the product of a reaction involving this compound. For instance, in a substitution reaction where the iodine is replaced by a nucleophile (e.g., -N₃), the ¹H NMR spectrum would show a disappearance of the triplet corresponding to the protons on the carbon adjacent to iodine (C9) and the appearance of a new signal at a different chemical shift for the protons on the carbon now bonded to the azide group. Similarly, the ¹³C NMR spectrum would show a clear shift in the resonance of the C9 carbon.

Illustrative ¹³C NMR Chemical Shift Changes in a Substitution Reaction:

| Carbon Atom | Approximate δ in this compound (ppm) | Approximate δ in 9-Azido-1-chlorononane (ppm) |

| C1 | 45 | 45 |

| C9 | 7 | 51 |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the introduction of new functional groups. In the example of the reaction with azide, the product, 9-azido-1-chlorononane, would exhibit a strong, characteristic absorption band for the azide group around 2100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry allows for the determination of the molecular weight of the product, confirming that a substitution has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the identity of the product.

Applications of 1 Chloro 9 Iodononane As a Versatile Synthetic Intermediate

Construction of Complex Molecular Architectures and Carbon Skeletons

The utility of 1-chloro-9-iodononane is prominently featured in the synthesis of elaborate molecular frameworks. lkouniv.ac.in Its linear, nine-carbon backbone serves as a fundamental component for building larger and more intricate structures.

Elongation of Aliphatic Chains for Specialized Derivatives

A primary application of this compound is in the strategic elongation of carbon chains to produce specialized derivatives. The greater reactivity of the C-I bond compared to the C-Cl bond enables it to participate selectively in coupling reactions. This allows the nine-carbon unit to be attached to another molecule while leaving the chloro group available for subsequent transformations.

A notable example is its use in the synthesis of long-chain diynoic acids. researchgate.netresearchgate.net In this process, this compound is coupled with a sodio-alkyne, such as 1-sodio-1,5-octadiyne, in liquid ammonia (B1221849). researchgate.netresearchgate.net This reaction specifically targets the iodo-substituent, resulting in a longer chlorinated diyne. This intermediate is then converted into a diynoic acid, which can be further hydrogenated to yield specific cis-dienoic acids, demonstrating a multi-step synthesis where the initial carbon skeleton is sourced from this compound. researchgate.netresearchgate.net

Table 1: Example of Aliphatic Chain Elongation

| Reactant 1 | Reactant 2 | Key Intermediate Product | Final Product Class |

|---|

Precursor Role in Macrocyclic and Polymeric Material Synthesis

The bifunctional nature of this compound makes it an excellent precursor for both macrocycles and polymers. Macrocycles, which are large ring systems, are significant in medicinal chemistry and materials science. rug.nlbeilstein-journals.org The synthesis of these structures often relies on a stepwise approach where a linear precursor is first attached to a substrate at one end and then cyclized by reacting the other end. nih.gov The differential reactivity of this compound is ideal for such a strategy, allowing the more reactive iodo-end to react first, followed by a subsequent cyclization reaction involving the less reactive chloro-end under different conditions.

In polymer science, this compound serves as a monomer or a precursor to monomers for creating advanced polymeric materials. Research into polyphosphodiesters, for instance, has utilized monomers containing a nine-carbon spacer to achieve polymers with high degrees of polymerization. mdpi.com The synthesis involved Acyclic Diene Metathesis (ADMET) polycondensation of monomers such as bis(dec-9-en-1-yl) chlorophosphate, which features the same -(CH₂)₉- spacer found in this compound. mdpi.com This highlights the utility of the C9 chain in building specific polymer backbones for functional materials. rsc.org

Strategic Utility in the Synthesis of Functionalized Organic Molecules

The compound is instrumental in the synthesis of molecules where specific functional groups are required at defined positions.

Introduction of Halogenated Moieties into Biologically Relevant Compounds

Halogenated organic compounds are a cornerstone of many pharmaceuticals and agrochemicals. researchgate.net this compound provides a means to introduce a chlorononyl group into a target molecule. The C-I bond can be selectively cleaved to attach the nine-carbon chain to a nucleophile or organometallic species. The terminal chloro-group remains intact during this initial step and can be carried through several synthetic stages before being used in a final transformation. This allows for the late-stage functionalization of a complex molecule, a highly desirable strategy in medicinal chemistry.

Synthesis of Advanced Synthetic Building Blocks and Reagents

In modern organic synthesis, complex molecules are often assembled from smaller, pre-functionalized "building blocks". enamine.netthieme.de this compound is not only a building block itself but can also be readily converted into other, more advanced synthetic intermediates. smolecule.com For example, the iodine atom can be substituted by a variety of nucleophiles (e.g., azide (B81097), cyanide, thiol) to create a new monofunctionalized 9-chlorononane derivative. Alternatively, the chlorine atom can be displaced, or both halogens can be substituted sequentially to yield a heterobifunctional C9 chain. These new building blocks can then be used in a wide range of synthetic applications, from drug discovery to materials science. whiterose.ac.uk

Table 2: Potential Derived Building Blocks from this compound

| Reagent/Condition | Functional Group Introduced (replaces Iodine) | Resulting Building Block |

|---|---|---|

| Sodium Azide (NaN₃) | Azide (-N₃) | 1-Azido-9-chlorononane |

| Potassium Cyanide (KCN) | Nitrile (-CN) | 10-Chlorodecanenitrile |

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | 9-Chlorononan-1-ol |

Contributions to Fine Chemical and Pharmaceutical Precursor Development

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including the synthesis of pharmaceuticals. azelis.comcabb-chemicals.com Drug precursors are compounds that are used in the manufacture of medicinal products. wikipedia.org The versatility of this compound makes it a significant contributor to this sector. Its ability to act as a chain extender, a precursor to complex skeletons, and a source of advanced building blocks means it is an enabling tool for constructing the high-value molecules required by the pharmaceutical and specialty chemical industries. Furthermore, it has been identified as a useful reference material in drug development for purposes such as impurity tracking and quality control. lookchem.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Chloro-9-iodononane. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the protons on carbons bonded to the electronegative halogen atoms are the most deshielded and thus appear at the highest chemical shifts. The protons on the carbon adjacent to chlorine (C1) would resonate further downfield than those adjacent to iodine (C9) due to chlorine's higher electronegativity. The protons on the intervening methylene (B1212753) groups (C2-C8) would appear as a complex multiplet in the typical aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each chemically non-equivalent carbon atom. masterorganicchemistry.com The carbon atoms directly bonded to the halogens (C1 and C9) would have the largest chemical shifts. The C-Cl carbon (C1) is expected to be more deshielded than the C-I carbon (C9). The remaining seven carbon atoms of the nonane (B91170) chain would produce distinct signals in the aliphatic region of the spectrum. The specific chemical shifts can be predicted based on empirical data from similar long-chain haloalkanes like 1-chlorononane (B146367) and 1-iodononane. nih.govnih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for unambiguous assignment. A COSY spectrum would reveal the connectivity between adjacent protons, confirming the linear nature of the nonane chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1 (-CH₂Cl) | ~3.53 | ~45.1 | Triplet |

| C2 | ~1.77 | ~32.6 | Multiplet |

| C3 | ~1.40 | ~26.8 | Multiplet |

| C4-C7 | ~1.29-1.35 | ~28.7-29.4 | Multiplet |

| C8 | ~1.82 | ~33.5 | Multiplet |

| C9 (-CH₂I) | ~3.19 | ~7.3 | Triplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the alkyl chain. The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The key functional group vibrations, the C-Cl and C-I stretches, are found in the fingerprint region of the spectrum. The C-Cl stretching vibration is expected in the range of 550-850 cm⁻¹, while the C-I stretch occurs at a lower frequency, typically between 480-610 cm⁻¹, due to the larger mass of the iodine atom. libretexts.orgdocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-H stretches are also visible, the C-Cl and C-I bonds often yield more intense and readily identifiable signals in Raman spectra compared to IR. mdpi.com The symmetrical nature of these bond vibrations in the context of the molecule makes them particularly Raman-active. Analysis of the low-frequency region in a Raman spectrum is especially useful for identifying the heavy atom vibrations. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H | Stretching | 2850 - 3000 |

| C-H | Bending (Scissoring) | 1450 - 1470 |

| C-Cl | Stretching | 550 - 850 |

| C-I | Stretching | 480 - 610 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular weight of this compound is 288.59 g/mol . nih.gov

Upon electron ionization, a molecular ion peak ([M]⁺) would be observed. A crucial diagnostic feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak. This is due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). docbrown.infodocbrown.info

The fragmentation of this compound would likely proceed through several pathways:

Alpha-cleavage: Scission of the C-C bond adjacent to a halogen atom.

Loss of a halogen atom: Formation of fragments corresponding to the loss of a chlorine radical (·Cl) or an iodine radical (·I). Due to the weaker C-I bond, the loss of iodine is a highly probable fragmentation pathway.

Loss of HCl or HI: Elimination of a hydrogen halide molecule.

Alkyl chain fragmentation: Cleavage of C-C bonds along the nonane backbone, leading to a series of alkyl fragments separated by 14 Da (-CH₂-).

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 288/290 | [C₉H₁₈ClI]⁺ | Molecular ion peak (M⁺, M+2⁺) showing the 3:1 chlorine isotope pattern. |

| 253 | [C₉H₁₈I]⁺ | Loss of ·Cl. |

| 161 | [C₉H₁₈Cl]⁺ | Loss of ·I. This is a very likely fragmentation. |

| 127 | I⁺ | Iodine cation. |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage product, showing the chlorine isotope pattern. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of this compound, particularly for assessing its purity and analyzing it within a mixture. epfl.ch

In this method, the sample is first injected into a gas chromatograph. The components of the sample are volatilized and separated as they pass through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. Due to its specific boiling point and polarity, this compound will have a characteristic retention time under a given set of chromatographic conditions. researchgate.net

As each component elutes from the GC column, it enters the mass spectrometer, which serves as the detector. The MS generates a mass spectrum for each eluting compound, allowing for positive identification by comparing the spectrum to known databases or by analyzing its fragmentation pattern as described previously. This technique is invaluable for confirming the identity of the product in a synthesis, quantifying its purity by measuring the relative area of the chromatographic peak, and identifying any byproducts or unreacted starting materials.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

For this compound, which is a flexible, achiral molecule, obtaining a single crystal suitable for X-ray diffraction would be challenging as it is a liquid or low-melting solid at room temperature. chemicalbook.com If a crystal structure were to be obtained, it would provide invaluable information on the solid-state conformation of the nonane chain and the precise intramolecular distances and angles between the atoms. As the molecule is achiral, the concept of absolute stereochemistry does not apply. To date, no crystal structure for this compound has been reported in the crystallographic databases.

Theoretical and Computational Investigations of 1 Chloro 9 Iodononane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-chloro-9-iodononane, by solving the Schrödinger equation. These methods provide insights into electron distribution, molecular geometry, and chemical reactivity. pearson.comrug.nl

This compound possesses a flexible nine-carbon alkyl chain, giving rise to numerous conformational isomers, or rotamers, due to rotation around the carbon-carbon single bonds. Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the geometries and relative energies of these conformers. nih.gov Functionals like B3LYP, often combined with dispersion corrections (e.g., B3LYP-D3), and basis sets such as 6-311+G(d,p) or def2-TZVP are commonly employed for accurate energy predictions in flexible organic molecules. nih.govrsc.orgstackexchange.comrsc.org

A systematic conformational analysis would involve scanning the potential energy surface by rotating key dihedral angles along the carbon backbone. This process identifies the lowest energy (most stable) conformers and the transition states that separate them. The most stable conformers are likely to be those that minimize steric hindrance, such as extended or anti-periplanar arrangements of the alkyl chain. The relative energies of different conformers determine their population at a given temperature according to the Boltzmann distribution. High-energy barriers between conformers, calculated from transition state structures, indicate slower interconversion rates. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table presents a conceptual representation of expected results from a DFT conformational analysis. Actual values would require specific calculations.

| Conformer Description | Key Dihedral Angles | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Fully Extended (Global Minimum) | All C-C-C-C are anti (~180°) | 0.00 | ~75% |

| Gauche-Gauche Kink | One C-C-C-C is gauche (~60°) | ~3.8 | ~15% |

| Terminal End Fold (Cl near chain) | Gauche at C2-C3 | ~4.5 | ~7% |

| Terminal End Fold (I near chain) | Gauche at C7-C8 | ~5.0 | ~3% |

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. libretexts.org For this compound, an MEP map would show regions of negative potential (typically colored red or yellow) localized around the highly electronegative chlorine and iodine atoms, as these atoms draw electron density away from the carbon chain. These negative regions are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, indicating sites attractive to nucleophiles.

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a better nucleophile. numberanalytics.com For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the iodine atom, as iodine is more polarizable and less electronegative than chlorine, making the C-I bond the primary site of nucleophilic character.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a better electrophile. libretexts.org The LUMO is anticipated to be an antibonding orbital (σ*) associated primarily with the C-Cl and C-I bonds. Nucleophilic attack would occur at the carbon atoms of these bonds, leading to bond cleavage.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Conceptual data based on principles of FMO theory for haloalkanes.

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |

|---|---|---|---|

| HOMO | ~ -9.5 | Iodine (p-orbitals), C-I sigma bond | Acts as a nucleophile/electron donor at the iodine end. |

| LUMO | ~ +0.8 | C-Cl (σ), C-I (σ) | Accepts electrons; site for nucleophilic attack at C1 and C9. |

| HOMO-LUMO Gap | ~ 10.3 eV | N/A | Indicates moderate kinetic stability. |

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. frontiersin.orgacs.org For this compound, MD simulations are ideal for studying its behavior in the liquid phase and in solution, revealing key intermolecular interactions and the influence of solvents. researchgate.netnih.gov

Simulations would typically place a number of this compound molecules in a simulation box, either as a pure liquid or mixed with a solvent like water (polar) or hexane (B92381) (non-polar). The interactions are governed by a force field (e.g., AMBER, CHARMM). nih.gov

Key insights from MD simulations would include:

Solvent Structuring: Analysis of radial distribution functions (RDFs) would show how solvent molecules arrange themselves around the solute. researchgate.netresearchgate.netaip.org In water, a structured solvation shell would form around the polar C-Cl and C-I ends, while in hexane, solvent interactions would be more uniform along the entire non-polar alkyl chain. nih.gov

Intermolecular Interactions: In a pure liquid state, simulations would quantify the contributions of dipole-dipole interactions at the halogenated ends versus the London dispersion forces along the nonane (B91170) backbone.

Dynamic Properties: MD can predict dynamic properties such as the diffusion coefficient of the solute in different solvents, providing insight into its mobility. nih.gov

Table 3: Expected Qualitative Observations from MD Simulations of this compound in Different Solvents

| Solvent | Expected Solute-Solvent Interactions | Predicted Solute Conformation | Key Analysis Metric |

|---|---|---|---|

| Hexane (Non-polar) | Dominated by London dispersion forces along the entire molecule. | Favors extended, linear conformations to maximize surface contact. | Uniform RDF along the alkyl chain. |

| Water (Polar) | Dipole-dipole and dipole-induced dipole interactions at C-Cl and C-I ends. Hydrophobic effect along the alkyl chain. | May adopt more compact or folded conformations to minimize exposure of the hydrophobic chain to water. | Sharp peaks in RDF for water oxygen around C1 and C9. |

| Methanol (Polar Protic) | Similar to water, but with additional dispersion interactions from the methyl group of methanol. | Intermediate between water and hexane. | RDF analysis showing coordination of methanol's hydroxyl group with the halo- groups. |

Quantitative Structure-Property Relationship (QSPR) Modeling and Molecular Descriptor Analysis

QSPR is a computational method that correlates the chemical structure of molecules with their physicochemical properties. molgen.dekg.ac.rs Instead of performing complex simulations, QSPR uses calculated 'molecular descriptors' to build statistical models that can rapidly predict properties like boiling point, density, or solubility. researchgate.netresearchgate.net For a compound like this compound, QSPR models developed for haloalkanes would be highly applicable. molgen.deacs.orgacs.org

The first step is to calculate a wide range of molecular descriptors. These can be classified as:

Constitutional Descriptors: Molecular weight, atom counts, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule (e.g., Wiener index, Kier & Hall indices). researchgate.net

Geometrical Descriptors: 3D aspects like molecular surface area or volume.

Quantum-Chemical Descriptors: Properties derived from quantum calculations, such as dipole moment or HOMO/LUMO energies. acs.org

Once calculated, these descriptors are used to build a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, to predict a specific property for a large set of similar compounds. researchgate.netacs.org

Table 4: Selected Molecular Descriptors for this compound Values are typically calculated using specialized software and are used as inputs for QSPR models.

| Descriptor Type | Descriptor Name | Predicted Role in QSPR Models |

|---|---|---|

| Constitutional | Molecular Weight | Correlates strongly with boiling point and density. |

| Topological | Wiener Index | Relates to molecular branching and surface area, affecting intermolecular forces. |

| Geometrical | Polar Surface Area (PSA) | Important for predicting interactions with polar media and solubility. |

| Quantum-Chemical | Dipole Moment | Directly quantifies molecular polarity, crucial for predicting boiling point and miscibility. |

| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | Key predictor of solubility and environmental fate. |

Thermodynamic Property Predictions and Intermolecular Forces in Mixtures

Understanding the thermodynamic properties of this compound and its mixtures is crucial for chemical process design. acs.orgdtu.dk The primary intermolecular forces in pure liquid this compound are London dispersion forces, which are significant due to the long alkyl chain, and dipole-dipole interactions arising from the polar C-Cl and C-I bonds. libretexts.orgwou.edulambdastudy.com

When mixed with other substances, the behavior is governed by the balance of intermolecular forces between like and unlike molecules. uva.es

Mixtures with Alkanes (e.g., n-heptane): In these mixtures, the dominant interactions are dispersion forces. The introduction of the polar haloalkane disrupts the weaker, uniform forces of the pure alkane. This process typically requires energy, leading to positive excess enthalpies (HE > 0, endothermic mixing) and positive excess volumes (VE > 0, expansion upon mixing). acs.org

Mixtures with Polar Solvents: Interactions with polar solvents are more complex. While the polar ends of this compound can interact favorably with polar solvent molecules, the long non-polar chain leads to a hydrophobic effect.

Table 5: Predicted Thermodynamic Behavior of Binary Mixtures Containing this compound

| Mixture Component | Dominant New Interaction | Predicted Excess Enthalpy (HE) | Predicted Excess Volume (VE) | Relevant Predictive Model |

|---|---|---|---|---|

| n-Heptane | Dispersion Forces | Positive (Endothermic) | Positive | DISQUAC, UNIFAC researchgate.net |

| Toluene | Dipole-induced dipole, π-system interactions | Slightly positive to near ideal | Slightly positive | PC-SAFT researchgate.net |

| Methanol | Dipole-dipole, Hydrophobic effect | Strongly Positive (Endothermic) | Strongly Positive | UNIFAC researchgate.net |

Future Research Directions and Emerging Paradigms for Dihaloalkane Chemistry

Development of More Sustainable and Atom-Economical Synthesis Routes

A primary challenge in modern chemistry is the development of synthetic pathways that are both environmentally benign and efficient. kahedu.edu.in The concept of atom economy, which measures the amount of starting material that becomes part of the final desired product, is a central tenet of green chemistry. studymind.co.uk Reactions with high atom economy minimize waste, reduce the consumption of finite resources, and are more cost-effective, making them ideal for industrial applications. studymind.co.uksavemyexams.comstudyrocket.co.uk

Future research on the synthesis of dihaloalkanes like 1-chloro-9-iodononane will increasingly prioritize these principles. Key areas of investigation include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems, especially those using earth-abundant and non-toxic metals like iron, is a significant trend. digitellinc.com Catalytic reactions reduce waste and often allow for milder reaction conditions.

Halide-Free Synthesis: Exploring synthetic routes that avoid the use of hazardous halogenating agents is a crucial goal. This includes developing alternatives to traditional methods that may have poor atom economy. kahedu.edu.in For instance, addition reactions inherently have a 100% atom economy, whereas substitution and elimination reactions generate by-products, thus lowering their efficiency. savemyexams.com

Renewable Feedstocks: Investigating the use of biomass and other renewable resources as starting materials for producing dihaloalkanes can significantly reduce the environmental footprint of chemical manufacturing. kahedu.edu.in

Greener Solvents: The use of safer, more sustainable solvents like 2-MeTHF or even solvent-free reaction conditions is becoming more common. beilstein-journals.orgrsc.org Mechanochemical methods, such as ball milling, have shown promise in reducing or eliminating the need for solvents in the synthesis of complex materials, a principle that could be extended to haloalkane synthesis. rsc.org

Table 1: Comparison of Synthesis Principles for Efficiency and Sustainability

| Principle | Advantage | Relevance to Dihaloalkane Synthesis |

|---|---|---|

| High Atom Economy | Minimizes waste, maximizes resource use. studymind.co.uk | Prioritizing addition or catalytic routes over substitution reactions that create salt by-products. |

| Catalysis | Reduces reagent use, can enable milder conditions. | Development of iron- or copper-catalyzed halogenation and cross-coupling reactions. digitellinc.comrsc.org |

| Renewable Feedstocks | Reduces reliance on petrochemicals. kahedu.edu.in | Exploring bio-derived starting materials for the carbon backbone. |

| Green Solvents | Reduces environmental impact and process hazards. beilstein-journals.org | Replacing traditional chlorinated solvents with safer alternatives or adopting solvent-free methods. |

Integration into Automated Synthesis Platforms and Flow Chemistry

The methodologies of chemical synthesis are undergoing a revolution through the adoption of automation and flow chemistry. These technologies offer unprecedented control, efficiency, and safety, particularly for handling hazardous materials or optimizing complex reaction sequences. amt.ukmdpi.com

Flow Chemistry: Performing reactions in continuous flow reactors, as opposed to traditional batch methods, provides superior control over parameters like temperature and pressure, especially for highly exothermic processes such as nitrations and some halogenations. amt.uk This enhanced control improves safety and can lead to cleaner reactions with higher yields. mdpi.com The scalability of flow processes is a major advantage for industrial production. thalesnano.com For a compound like this compound, a multi-step synthesis could be streamlined into a continuous, automated process.

Automated Synthesis: Robotic platforms can perform complex, multi-step syntheses with high precision and throughput. sigmaaldrich.com These systems can handle air- and moisture-sensitive reagents, such as organolithiums, and conduct reactions at very low temperatures, which is often required for carbenoid chemistry. chemrxiv.org Automated workstations enable non-experts to execute complex synthetic sequences and facilitate high-throughput screening to rapidly optimize reaction conditions, accelerating the discovery of new transformations and materials. chemrxiv.orgrsc.org The integration of dihaloalkanes into these automated workflows will speed up the development of novel molecules and materials derived from them.

Exploration of Novel Reactivity Profiles and Unprecedented Transformations

While dihaloalkanes are classic substrates for nucleophilic substitution and elimination reactions, modern research is uncovering new and powerful transformations that expand their synthetic utility. A key theme is the use of transition metal catalysis to access novel reaction pathways. researchgate.net

Non-Stabilized Carbene Precursors: Dihaloalkanes are being explored as precursors for generating highly reactive, non-stabilized carbenes or carbenoids. nih.gov These intermediates can participate in reactions that are otherwise difficult to achieve, such as chromium-catalyzed asymmetric cyclopropanation of terminal olefins or iron-catalyzed B-H and Si-H bond insertions. rsc.orgnih.gov This represents a significant departure from traditional methods that often rely on potentially explosive diazo compounds. nih.gov

Radical-Mediated Reactions: The maturation of free radical chemistry has enabled the development of versatile methods for forming C-C and C-X bonds. nih.gov Dihaloalkanes can serve as substrates in radical-polar crossover (RPC) events and radical ligand transfer (RLT) processes, which use simple, earth-abundant metal catalysts to engage alkyl radicals in productive bond-forming steps. nih.gov

Novel Cross-Coupling Paradigms: Research is moving beyond traditional cross-coupling reactions. Enantioconvergent transformations, for example, can use a racemic mixture of a chiral haloalkane and a catalyst to produce a single enantiomer of the product, which is highly valuable in pharmaceutical synthesis. acs.org The development of new catalytic systems, including those based on gold or cobalt, is opening up new possibilities for C-X bond functionalization. nih.govresearchgate.net

Design and Synthesis of Advanced Materials with Tunable Properties

The unique structures of dihaloalkanes, particularly heterobifunctional ones like this compound, make them ideal building blocks for the rational design of advanced materials with specific, controllable properties. The distinct reactivity of the chloro and iodo groups allows for sequential, site-selective modifications.

Functional Polymers and Ligands: Dihaloalkanes can be used to synthesize complex monomers for polymerization. For example, they can be used to create bridged bis(imidazolium) salts, which serve as pre-ligands for catalysts used in ring-opening metathesis polymerization (ROMP) to produce advanced polymers. mdpi.com

Surface Modification and Nanostructures: The principles of on-surface synthesis, where molecular precursors react on a supportive surface to form precisely defined covalent nanostructures, offer a pathway to new functional materials. cinn.es Dihaloalkanes could act as linkers in these systems. Furthermore, they can be used in surface-initiated polymerization to create polymer "brushes" that can alter surface properties like cell adhesion. acs.org

Materials with Tunable Properties: There is growing interest in creating materials whose properties can be tuned by external stimuli. kit.edu Dihaloalkanes can serve as precursors or components in the synthesis of such materials. For instance, molecular haloalkanes are used as halide sources in the photoinduced synthesis of lead halide perovskites, materials known for their tunable optoelectronic properties. researchgate.net The ability to precisely incorporate different halogens could allow for fine-tuning of the material's band gap and other characteristics.

Q & A

Q. How to triangulate conflicting structural data (e.g., XRD vs. NMR) for this compound derivatives?

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?

- Answer : Apply nonlinear regression models (e.g., Hill equation) to EC data. Use ANOVA to compare treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize significance .

Ethical and Reporting Standards

Q. How to ethically report negative results or failed syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.